![molecular formula C23H19N5O5 B2369594 methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 941901-53-7](/img/structure/B2369594.png)
methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H19N5O5 and its molecular weight is 445.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic System Development
Research has demonstrated the utility of similar compounds in the synthesis of heterocyclic systems, which are of interest for their diverse biological activities. For example, Toplak et al. (1999) used a related compound for the preparation of various substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, which were further processed to yield amino derivatives with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These methods and the resulting compounds could be relevant for exploring the biological activities and applications of the specific compound .
Radiolabeled Compounds for Research
Yang et al. (2008) synthesized radiolabeled versions of a broad-spectrum herbicidal ingredient for use in studies on its metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008). While this research focuses on a herbicidal compound, the methodology of creating radiolabeled versions could be applicable to the compound of interest for similar studies in its metabolism and environmental fate.
Synthesis of Anticancer and Antifolate Compounds
Research into the synthesis of anticancer and antifolate compounds has shown the versatility of related chemical structures in medical research. Su et al. (1986) explored the synthesis of analogues of aminopterin and folic acid, which are crucial for understanding the mechanisms of action of these compounds and potentially improving their efficacy (Su, Huang, Burchenal, Watanabe, & Fox, 1986). These studies suggest that similar approaches could be applied to the compound for developing novel anticancer strategies.
Luminescent Materials
Compounds with related structures have been investigated for their potential in creating luminescent materials with applications in sensing, imaging, and electronic devices. Srivastava et al. (2017) explored pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017). Such research underscores the potential of structurally similar compounds in advanced material science and engineering applications.
Propiedades
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c1-33-22(31)15-7-9-16(10-8-15)26-19(29)14-27-18-6-4-12-25-20(18)21(30)28(23(27)32)13-17-5-2-3-11-24-17/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKHXGQUUVPRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
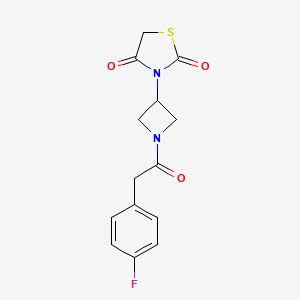
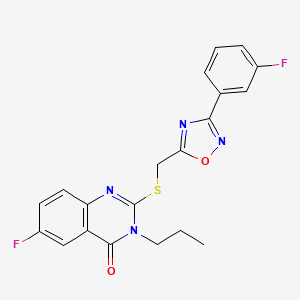

![3-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2369517.png)
![[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine](/img/structure/B2369518.png)
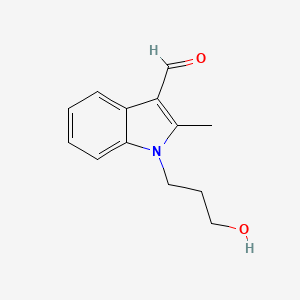
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
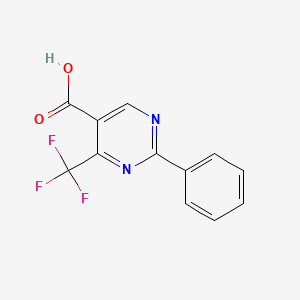


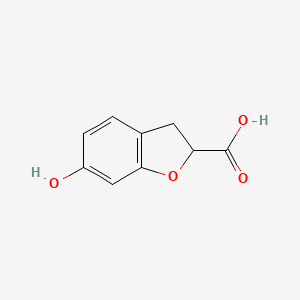

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2369530.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)
